4-allyl-1H-indol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-prop-2-enyl-1H-indol-5-ol |
InChI |
InChI=1S/C11H11NO/c1-2-3-9-8-6-7-12-10(8)4-5-11(9)13/h2,4-7,12-13H,1,3H2 |
InChI Key |
ITIDPSHTYWQBKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C=CN2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Allyl 1h Indol 5 Ol and Analogs
Classical Approaches to 4-Allyl-1H-indol-5-ol Synthesis
Classical methods for the synthesis of this compound primarily rely on electrophilic substitution reactions on the electron-rich indole (B1671886) ring. The hydroxyl group at the C5 position plays a crucial role in directing incoming electrophiles to the C4 position.
Friedel-Crafts Alkylation Pathways
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings. In the context of 5-hydroxyindole (B134679), the reaction can be directed to the C4 position. The use of a Lewis acid catalyst is typical in these reactions to activate the alkylating agent. An example of a related approach is the scandium triflate-catalyzed reaction between 5-hydroxyindole and allyl acetate (B1210297) in glycerol, which has been reported to produce this compound in yields of 65–70%. This method represents a greener approach by utilizing a non-toxic solvent.
The choice of catalyst and reaction conditions is critical to control the regioselectivity and prevent side reactions. While Friedel-Crafts reactions are a cornerstone of organic synthesis, they can sometimes be limited by issues such as polyalkylation and rearrangement of the alkylating agent, although the latter is not a concern with the allyl group.
Regioselective Synthesis of 5-Hydroxyindole Derivatives
The inherent reactivity of the indole ring often leads to substitution at the C3 position. However, the presence of a hydroxyl group at C5 directs electrophilic attack to the C4 and C6 positions. In many cases, functionalization occurs preferentially at the C4 position of 5-hydroxyindoles. nih.gov This regioselectivity is a key principle in the synthesis of this compound.
For instance, organocatalytic Friedel-Crafts alkylations of 5-hydroxyindoles with electrophiles like β-nitrostyrenes have been shown to proceed with high C4 regioselectivity, yielding the corresponding 4-substituted products in high yields. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of regioselective C4 functionalization. The synthesis of various 4-substituted indoles often relies on the strategic functionalization of pre-existing indole scaffolds, where the directing effect of substituents on the benzene (B151609) ring is exploited. nii.ac.jp
Modern Catalytic Strategies for Indole C-H Allylation
To overcome some of the limitations of classical methods, modern catalytic strategies involving transition metals have been developed for the direct C-H functionalization of indoles. These methods offer higher efficiency and regioselectivity under milder conditions.
Transition Metal-Catalyzed C4-H Allylation
The direct allylation of the C4 C-H bond of the indole ring is a highly desirable transformation. Transition metals like rhodium and palladium have proven to be effective catalysts for this purpose, often requiring a directing group to achieve the desired regioselectivity.
Rhodium catalysts have been successfully employed for the C4-H allylation of indoles. These reactions often utilize a directing group on the indole nitrogen or at the C3 position to guide the catalyst to the C4 position. For example, rhodium(III)-catalyzed C4-allylation of indoles has been achieved using a removable directing group. researchgate.netrsc.org An efficient rhodium-catalyzed method for the direct C-H functionalization at the C4 position of unprotected indoles has also been developed. acs.org
In some instances, the reaction can proceed with high regioselectivity even without a traditional directing group, relying on the inherent electronic properties of the substrate and the catalyst system. Research has shown that rhodium(III)-catalyzed C-H allylation of indoles with allyl alcohols can proceed efficiently via a β-hydroxide elimination pathway under oxidant-free conditions. mdpi.com
Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of Indoles
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |
| [CpRhCl₂]₂/AgSbF₆ | N-acetylindole | Allyl Acetate | C4-allylated indole | - | researchgate.net |
| CpRh(MeCN)₃₂ | 3-pivaloylindole | Aryl Iodide | C4-arylated indole | High | researchgate.net |
| Rh(III) catalyst | Indole | Allylic Alcohol | C4-alkylated indole | Moderate to Good | rsc.org |
Note: The table provides examples of rhodium-catalyzed C-H functionalization on the indole core, illustrating the types of transformations possible, though not all are direct syntheses of this compound.
Palladium catalysis is another powerful tool for the C-H functionalization of indoles. researchgate.net The Tsuji-Trost allylation is a well-established palladium-catalyzed reaction that could theoretically be applied to the synthesis of this compound. A hypothetical route involves the reaction of 5-hydroxyindole with an allyl carbonate in the presence of a palladium(0) catalyst.
Palladium-catalyzed reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions. The development of new ligands for palladium has been instrumental in improving the efficiency and selectivity of these transformations. nih.gov While direct C4-allylation of 5-hydroxyindole using palladium catalysis is not extensively documented, the principles of palladium-catalyzed C-H activation suggest it is a viable synthetic strategy. researchgate.net
Table 2: Hypothetical and Related Palladium-Catalyzed Allylation
| Catalyst System | Substrate | Reagent | Product | Potential Yield | Reference |
| Pd(PPh₃)₄/PPh₃ | 5-Hydroxyindole | Allyl Methyl Carbonate | This compound | >70% (theoretical) | |
| Pd(0)/Ligand | Indole Derivative | Allylic Carbonate | Allylated Indole | High | nih.gov |
Note: This table includes a hypothetical reaction and a general representation of palladium-catalyzed allylation of indoles.
Cross-Dehydrogenative Coupling (CDC) for C-C Bond Formation
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. nih.govmdpi.com This approach is highly relevant for the allylation of indole scaffolds. Various catalytic systems have been developed to achieve this transformation on the indole nucleus, typically targeting the nucleophilic C3 position, but modifications can influence regioselectivity.
Recent advancements have demonstrated the oxidative, dearomative CDC of indoles with a variety of C-H nucleophiles to produce 2,2-disubstituted indolin-3-ones in high yields. nih.govmdpi.com While this specific outcome dearomatizes the ring, the underlying principle of activating indole C-H bonds is crucial. Catalysts like TEMPO⁺BF₄⁻ have been shown to be effective oxidants in these transformations. nih.govmdpi.com
Tellurium-redox catalysis offers another innovative CDC method. A Te(II)/Te(III) catalytic cycle, using O₂ as the terminal oxidant, has been successfully applied to the C3–C2 dimerization of indoles. acs.org This highlights the potential of main-group elements in facilitating CDC reactions under aerobic conditions. Furthermore, copper-catalyzed CDC provides a versatile strategy for activating sp³ C-H bonds adjacent to nitrogen atoms in coupling reactions with various pronucleophiles, including indoles. pnas.org
The following table summarizes various CDC systems applicable to indole functionalization.
| Catalyst System | Oxidant | Coupling Partners | Key Features | Reference |
| TEMPO⁺ClO₄⁻ / TEMPO⁺BF₄⁻ | Self-oxidant | Indole + C-H Nucleophiles (e.g., malonates, other indoles) | High yields (up to 99%) for 2,2-disubstituted indolin-3-ones. | nih.govmdpi.com |
| Te-cat5 (2-methoxyphenotellurazine) | O₂ | Indole + Indole | First Te-catalyzed C3-C2 dimerization of indoles using O₂. | acs.org |
| Pd(OAc)₂ | O₂ | Indole + Alkene | Site-selective C3 alkenylation (Heck-type reaction). | thieme-connect.de |
| CuBr / TBHP | TBHP | (NH)-Indoles + Tetrahydroisoquinolines | Direct coupling of free (NH)-indoles. | pnas.org |
Multi-component Reaction Strategies for Indole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly efficient for building molecular complexity. nih.govnih.gov Indoles are excellent substrates for MCRs, typically reacting as nucleophiles through the C3 position or, less commonly, the N1 position. rsc.org
These strategies allow for the rapid assembly of diverse and complex heterocyclic systems fused to or substituted with an indole core. nih.govarkat-usa.orgresearchgate.net For example, a one-pot, three-component reaction of an indole, an aldehyde, and malononitrile, often catalyzed by a simple base like piperidine (B6355638) or an organocatalyst like L-proline, can generate highly functionalized pyridine (B92270) or pyran derivatives bearing an indole substituent. nih.govresearchgate.net The use of heterogeneous catalysts, such as silica-supported tungstic acid or magnetic nanoparticles, facilitates product purification and catalyst recycling, aligning with green chemistry principles. nih.gov
Recent research has also demonstrated a unique MCR for assembling indole-fused seven-membered heterocycles (oxadiazepines and thiadiazepines) from an indole, formaldehyde, and an amino hydrochloride, showcasing a novel functionalization pathway. nih.gov
The table below details representative MCRs involving indole derivatives.
| MCR Type | Reactants | Catalyst / Conditions | Product Type | Reference |
| Povarov Reaction | Indole, Aldehyde, N-Aryl enaminone | HOAc, Microwave | 3,2'-Bis-indoles or 3,3'-Bis-indoles | rsc.org |
| Mannich-type | Indole, Formaldehyde, Aromatic Amine | Silica-Supported Tungstic Acid (STA) | N,N-Dialkyl amino arylated indoles | nih.gov |
| Knoevenagel Condensation/Cyclization | 3-Cyanoacetyl indole, Aldehyde, Malononitrile | Piperidine, Ultrasonic irradiation | Indol-3-yl substituted pyran derivatives | nih.gov |
| Fused Heterocycle Synthesis | Indole, Formaldehyde, Amino hydrochloride | None (rapid assembly) | Indole-fused oxadiazepines | nih.gov |
Chemoenzymatic and Biocatalytic Approaches for Indole Scaffolds
Chemoenzymatic and biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional synthetic chemistry. nih.goveco-vector.com Enzymes can perform highly specific transformations on the indole scaffold, which are often challenging to achieve with conventional reagents. nih.gov
Aromatic prenyltransferases (PTs), for instance, are enzymes that catalyze the transfer of a prenyl group to an aromatic acceptor. Many PTs exhibit broad substrate scopes and can be used for the late-stage functionalization of complex indole-containing molecules, often with high regioselectivity for positions on the benzenoid portion of the indole ring. shareok.orgshareok.org
Other enzymatic strategies involve multi-enzyme cascades. A three-enzyme system comprising an engineered tryptophan synthase β-subunit, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme has been developed to produce structurally diverse indole-containing acyloins, which are valuable synthetic intermediates. mdpi.com Furthermore, dioxygenase enzymes have been utilized in the synthesis of complex natural product precursors, achieving impressive yields on a gram scale for specific hydroxylation events. nih.gov
| Enzyme Class | Transformation | Substrate Example | Key Advantage | Reference |
| Prenyltransferase (e.g., CdpNPT) | C-Alkylation (Prenylation) | Tryptophan-containing cyclic dipeptides | Late-stage functionalization of complex molecules with high regioselectivity. | shareok.orgshareok.org |
| Dioxygenase (2-ODD-PH) | Hydroxylation | Podophyllotoxin pathway intermediate | High yield (95%) and selectivity on a gram scale. | nih.gov |
| Multi-enzyme Cascade (TrpB6, LAAO, NzsH) | Acyloin formation | Indole derivatives | Access to structurally diverse indole-3-pyruvate and acyloin derivatives. | mdpi.com |
| Protease (from Aspergillus oryzae) | Enantioselective hydrolysis | Prochiral diester intermediate | Resolution of a key intermediate to a single enantiomer (>97% ee). | nih.gov |
Enantioselective Synthesis of Chiral this compound Derivatives
While this compound itself is achiral, its derivatives can contain stereogenic centers. The enantioselective synthesis of such chiral indole-containing molecules is of paramount importance, as biological activity is often confined to a single enantiomer. nih.gov Transition metal-catalyzed asymmetric hydrogenation is a premier method for creating chiral amines and related structures from prochiral precursors like imines, enamines, and N-heteroaromatic compounds. nih.gov
For instance, iridium-based catalysts featuring chiral diphosphine ligands have been used for the highly enantioselective hydrogenation of 3H-indoles to yield valuable 2-aryl indolines with excellent enantiomeric excess. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation, activated by a Brønsted acid, provides access to enantioenriched cyclic amines derived from indoles. nih.gov
Another powerful strategy involves tandem catalysis. A relay system using both palladium and an isothiourea organocatalyst has been developed for the enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) esters and allylic phosphates. The process proceeds through a Pd-catalyzed allylic amination followed by an enantioselective nih.govnih.gov-rearrangement, generating two stereogenic centers with high control. acs.org The use of chiral bicyclic lactams derived from amino acids like (S)-phenylglycinol also serves as a robust method for the enantioselective synthesis of piperidine rings, which can then be incorporated into complex indole alkaloids. researchgate.net
| Catalytic System | Reaction Type | Substrate Type | Chiral Ligand / Auxiliary | Enantioselectivity (ee) | Reference |
| Iridium Complex | Asymmetric Hydrogenation | 3H-Indoles | Chiral Diphosphine (L9a) | >99% ee | nih.gov |
| Palladium Complex + Brønsted Acid | Asymmetric Hydrogenation | Cyclic Imines | C₄-TunePhos (L5a) | 86-95% ee | nih.gov |
| Pd / Isothiourea Relay | Allylic Amination / nih.govnih.gov-Rearrangement | Glycine esters + Allylic phosphates | Isothiourea (BTM 1) | High stereoselectivity | acs.org |
| N/A | Diastereoselective Alkylation | (S)-Phenylglycinol-derived lactam | Chiral Auxiliary | High diastereoselectivity | researchgate.net |
Synthetic Utility as a Building Block in Complex Molecule Synthesis
Functionalized indoles like this compound are valuable building blocks for the construction of more complex molecular architectures, particularly natural products and pharmacologically active agents. rsc.org The allyl group is particularly versatile, as it can participate in a wide array of chemical transformations, including metathesis, oxidation, and addition reactions.
For example, an N-allyl indole derivative can undergo catalytic ring-closing metathesis to form fused piperidine rings, a common structural motif in alkaloids. acs.org The synthesis of the complex indole alkaloid minfiensine (B1236942) involves a multi-step sequence where an allyl alcohol derivative is a key intermediate, ultimately forming part of the intricate polycyclic core. rsc.org Similarly, the total synthesis of hexahydropyrrolo[2,3-b]indole alkaloids, known as flustramines, often involves the introduction of a prenyl or related allyl group at the C3a position as a defining step. rsc.org The strategic placement of an allyl group on the indole scaffold thus opens pathways to a diverse range of complex target molecules.
Chemical Reactivity and Transformations of 4 Allyl 1h Indol 5 Ol
Reactivity Profile of the Indole (B1671886) Nucleus in 4-Allyl-1H-indol-5-ol
The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The presence of both a hydroxyl and an allyl group on the benzene (B151609) portion of the indole nucleus further modulates its reactivity.
Electrophilic Substitution at Indole Ring Positions (C2, C3, C4, C6, C7)
The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate. bhu.ac.in However, the substituents on the benzene ring in this compound significantly influence the regioselectivity of these reactions. The 5-hydroxyl group is a strong activating group and an ortho-, para-director, while the 4-allyl group is a weaker activating group and also an ortho-, para-director.
Given the substitution pattern, the C3 position remains the most nucleophilic site for many electrophilic substitution reactions. bhu.ac.in Should the C3 position be blocked, electrophilic attack may occur at other positions. The directing effects of the 5-hydroxyl group would strongly favor substitution at the C6 position. Electrophilic attack at C2 is generally less favored unless C3 is substituted. bhu.ac.in The C4 and C7 positions are also potential sites for substitution, though typically less reactive than C3 and C6 in this context. The synthesis of various substituted indoles often relies on controlling the regioselectivity of electrophilic substitution. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | High | Inherently the most nucleophilic position of the indole ring. bhu.ac.in |
| C6 | Moderate to High | Activated by the para-directing 5-hydroxyl group. |
| C2 | Low to Moderate | Generally less reactive than C3; may react if C3 is blocked. bhu.ac.in |
| C7 | Low | Steric hindrance from the adjacent C4-allyl group. |
Functionalization at the Nitrogen Atom (N1)
The nitrogen atom of the indole ring in this compound is nucleophilic and can be functionalized through various reactions, such as alkylation and acylation.
N-Alkylation: The N-H proton of the indole is acidic and can be removed by a base, followed by reaction with an alkylating agent to form N-alkylated products. A variety of methods for the N-alkylation of indoles have been developed, including reactions with alkyl halides, tosylates, and alcohols under different catalytic systems. organic-chemistry.orgresearchgate.net For instance, the use of a base like potassium hydroxide (B78521) in a suitable solvent allows for the introduction of an alkyl group. sc.edu The presence of the free hydroxyl group might require protection prior to N-alkylation to prevent O-alkylation, depending on the reaction conditions.
N-Acylation: N-acylation of indoles can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. researchgate.net Thioesters have also been reported as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov Similar to N-alkylation, the 5-hydroxyl group may compete for acylation, necessitating a protection strategy or carefully controlled reaction conditions to achieve selective N-acylation. The synthesis of N-acylated indole alkanoic esters often involves a base-catalyzed N-acylation step. nih.gov
Transformations Involving the Allyl Moiety
The allyl group at the C4 position is a versatile handle for further molecular modifications, including amination and cyclization reactions.
Allylic Amination Reactions
Allylic amination involves the introduction of a nitrogen-containing group at the allylic position of the allyl side chain. This can be achieved through various transition-metal-catalyzed reactions. For example, palladium-catalyzed allylic amination is a well-established method for forming C-N bonds. rsc.org Iridium-catalyzed allylic amination has also emerged as a powerful tool for this transformation. nih.gov These reactions typically involve the formation of a π-allyl metal complex, which is then attacked by a nitrogen nucleophile. The electronic properties of the indole ring can influence the reactivity of the allyl group in these transformations.
Cyclization Reactions Involving the Allyl Group
The allyl group can participate in intramolecular cyclization reactions to form new ring systems fused to the indole core. These reactions are often promoted by transition metal catalysts or strong acids. For instance, intramolecular Friedel-Crafts type reactions can occur where the allyl group acts as an electrophile that attacks an electron-rich position on the indole ring, typically C3 or C5, leading to the formation of a new carbocycle. sc.edu Ring-closing metathesis (RCM) is another powerful technique that could be employed if a second double bond is introduced into the molecule, for example, at the N1 or C5 position. psu.edu
Reactions of the 5-Hydroxyl Group
The 5-hydroxyl group behaves as a typical phenol (B47542) and can undergo a variety of reactions, such as etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or other electrophiles in the presence of a base. The Williamson ether synthesis is a common method for this transformation. The choice of base and reaction conditions is crucial to avoid competing reactions at the indole nitrogen.
Esterification: The 5-hydroxyl group can be acylated to form esters using acylating agents like acyl chlorides or carboxylic anhydrides. Steglich esterification, which uses a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), is a mild and efficient method for esterifying alcohols and phenols. researchgate.net This reaction is often compatible with a wide range of functional groups.
Table 2: Summary of Potential Reactions of the 5-Hydroxyl Group
| Reaction Type | Reagents and Conditions | Expected Product |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 5-Alkoxy-4-allyl-1H-indole |
| Esterification | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | 4-Allyl-1H-indol-5-yl ester |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | 4-Allyl-1H-indol-5-yl ester |
The reactivity of the 5-hydroxyl group can also influence other reactions on the indole ring. For example, its electron-donating nature enhances the nucleophilicity of the indole nucleus, particularly at the C4 and C6 positions, influencing the outcome of electrophilic substitution reactions.
Esterification and Etherification
The phenolic hydroxyl group at the C5 position of this compound is a prime site for functionalization through esterification and etherification reactions. These transformations are crucial for protecting the hydroxyl group or for modifying the molecule's properties.
Esterification of the 5-hydroxyl group can be achieved using standard acylation methods. The reaction of this compound with an acid chloride or anhydride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), would yield the corresponding ester. For instance, acylation with trimethylacetyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) would produce the pivalate (B1233124) ester. acs.org This reaction is generally efficient and proceeds under mild conditions. acs.org The esterification of related hydroxyindoles has been well-documented, providing a reliable basis for this transformation. nih.govmedcraveonline.com
Etherification of the 5-hydroxyl group can be accomplished through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, or allyl bromide). nih.govmkscienceset.com The choice of base and solvent is critical to ensure efficient conversion and to avoid potential side reactions, such as N-alkylation. Methoxy-activated indoles, which are electronically similar to 5-hydroxyindoles, readily undergo N-allylation with allyl bromide in the presence of potassium hydroxide in dimethylsulfoxide. chim.it
Below is a representative table of conditions for these transformations, extrapolated from general methods for indole and phenol derivatization.
| Transformation | Reagents and Conditions | Product | Reference |
| Esterification | Trimethylacetyl chloride, Triethylamine, DMAP, Dichloromethane, Room Temperature | 4-allyl-1H-indol-5-yl pivalate | acs.org |
| Etherification | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetonitrile, Reflux | 4-allyl-5-alkoxy-1H-indole | nih.gov |
Derivatization for Further Coupling Reactions
To activate the this compound scaffold for cross-coupling reactions, derivatization of the hydroxyl group or the N-H proton is often necessary. A key strategy for activating the C5 position is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transformation is typically achieved by reacting the phenol with triflic anhydride in the presence of a base like pyridine. The resulting triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov The synthesis of C4-oxy-substituted indoles and their conversion to triflates has been highlighted as a valuable method for further functionalization. nih.gov
The N-H proton of the indole can also be derivatized. For instance, N-acylation or N-sulfonylation can alter the electronic properties of the indole ring and influence the regioselectivity of subsequent reactions. bhu.ac.in However, for many cross-coupling reactions, a free N-H is often preferred or even required for C-H activation pathways.
The following table outlines potential derivatization reactions for activating this compound for coupling reactions.
| Derivatization | Reagents and Conditions | Product | Purpose | Reference |
| O-Triflation | Triflic anhydride, Pyridine, Dichloromethane, 0 °C to Room Temperature | 4-allyl-1H-indol-5-yl trifluoromethanesulfonate | Activation for Suzuki, Heck, Sonogashira coupling | nih.gov |
| N-Protection (e.g., Boc) | Boc₂O, Et₃N, DMAP, Dichloromethane, Reflux | 1-(tert-butoxycarbonyl)-4-allyl-1H-indol-5-ol | Modify reactivity and solubility | mdpi.com |
Palladium-Catalyzed Functionalization of the Indole Scaffold
The indole nucleus of this compound is amenable to a variety of palladium-catalyzed functionalization reactions, which are powerful tools for constructing complex molecular architectures. rsc.orgbeilstein-journals.orgsnnu.edu.cn These reactions can target the N-H bond, the C-H bonds of the indole ring, or involve the allyl group itself.
Palladium-catalyzed C-H functionalization can occur at several positions on the indole ring. While the C3 position is generally the most electronically activated for electrophilic substitution, palladium catalysis can enable functionalization at other positions, often guided by directing groups or the inherent reactivity of the catalyst system. beilstein-journals.orgacs.org For instance, palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums has been achieved to synthesize dibenzocarbazoles. rsc.org
The allyl group at the C4 position can also participate in palladium-catalyzed reactions. For example, intramolecular cyclization involving the allyl group and another part of the molecule can be facilitated by a palladium catalyst. beilstein-journals.org The presence of the allyl group might also influence the regioselectivity of C-H activation at adjacent positions.
Furthermore, if the 5-hydroxyl group is converted to a triflate as described in section 3.3.2, a wide range of palladium-catalyzed cross-coupling reactions become accessible.
Suzuki-Miyaura Coupling: The triflate can be coupled with boronic acids or esters to form a new carbon-carbon bond at the C5 position. This reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. mdpi.com
Heck Reaction: The triflate can react with alkenes to introduce a vinyl group at the C5 position.
Sonogashira Coupling: Terminal alkynes can be coupled with the triflate to introduce an alkynyl substituent at C5.
The following table provides illustrative examples of palladium-catalyzed reactions that could be applied to derivatives of this compound.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Suzuki-Miyaura Coupling | 4-allyl-1H-indol-5-yl trifluoromethanesulfonate | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Heat | 5-aryl-4-allyl-1H-indole | mdpi.com |
| Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamide derivative | PdCl₂(MeCN)₂, 1,4-benzoquinone, DMF/THF | Pyrazino[1,2-a]indole derivative | beilstein-journals.org |
| C2-Arylation | N-pivaloyl-indole | Aryl halide, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Toluene, Heat | 2-aryl-N-pivaloyl-indole | beilstein-journals.org |
Structure Activity Relationships Sar and Derivative Design
Elucidation of Key Pharmacophores within the 4-Allyl-1H-indol-5-ol Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, a putative pharmacophore can be elucidated based on the well-established models for related indole (B1671886) derivatives, particularly those interacting with serotonin receptors. nih.gov The key pharmacophoric features are:
An Aromatic/Hydrophobic Core: The indole ring itself serves as a crucial hydrophobic and aromatic region, capable of engaging in π-π stacking and hydrophobic interactions within a receptor's binding pocket.
A Hydrogen Bond Donor (HBD): The hydrogen atom on the indole nitrogen (N-H) acts as a primary hydrogen bond donor. This interaction is a conserved feature in the binding of many indole-based ligands to their respective receptors.
A Hydrogen Bond Acceptor/Donor Group: The 5-hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor (via its hydrogen) and a hydrogen bond acceptor (via its oxygen). Its specific location on the benzene (B151609) portion of the indole ring is vital for conferring high-affinity interactions with certain receptors.
A Hydrophobic Feature at C4: The allyl group at the C4 position introduces a distinct hydrophobic moiety. This group can occupy a specific hydrophobic sub-pocket within the receptor, contributing to binding affinity and potentially influencing selectivity.
General pharmacophore models for serotonin receptor ligands often include a positively charged center, typically from a basic amine in a side chain (e.g., in tryptamines), along with several hydrophobic regions and hydrogen bond acceptors. nih.gov While this compound lacks a basic side chain, its core indole features align well with the foundational elements of these models.
Impact of Substituents on Biological Activities of Indole Derivatives
The biological profile of an indole derivative is profoundly influenced by the nature and position of its substituents. The allyl group at C4 and the hydroxyl group at C5 in the target compound are defining features that dictate its interaction with biological macromolecules.
Role of the Allyl Group in Modulating Biological Response
The functionalization of the C4 position of the indole nucleus is synthetically challenging due to the site's lower intrinsic reactivity compared to other positions like C2 and C3. researchgate.netnih.gov However, C4-substituted indoles are integral components of numerous bioactive natural products and pharmaceutical compounds. nih.govrsc.org
The introduction of an allyl group at the C4 position can influence biological activity in several ways:
Steric and Conformational Effects: The allyl group provides specific steric bulk, which can orient the molecule optimally within a binding site or, conversely, prevent it from binding to other off-target receptors, thereby enhancing selectivity.
Hydrophobicity: It increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Metabolic Stability: The allyl group may be a site for metabolic reactions, influencing the pharmacokinetic profile of the compound.
Significance of the 5-Hydroxyl Group in Receptor Interactions
The position of a hydroxyl group on the indole ring is a critical determinant of receptor binding and functional activity, particularly for targets like the serotonin 5-HT₂A receptor. Research comparing positional isomers of hydroxylated tryptamines has demonstrated that a hydroxyl group at the 4th and 5th positions results in significantly higher receptor agonism and biological activity compared to substitution at the 6th or 7th positions.
The 5-hydroxyl group plays a pivotal role by forming specific, high-energy hydrogen bonds with key amino acid residues in the receptor's binding site. For example, in the 5-HT₂A receptor, the 5-hydroxyl group of ligands like bufotenine (5-hydroxy-DMT) establishes a stable salt bridge and hydrogen bond with the residue Aspartate 155 (D155). This interaction is significantly more stable compared to that formed by analogs with hydroxyl groups at other positions, contributing directly to the higher binding affinity and functional potency of 5-OH substituted indoles.
| Compound | Hydroxyl Position | Relative 5-HT₂A Agonistic Activity | Key Receptor Interactions |
|---|---|---|---|
| Psilocin | 4-OH | High | Forms crucial H-bond with L229 |
| Bufotenine | 5-OH | High | Forms stable salt bridge/H-bond with D155 |
| 6-OH-DMT | 6-OH | Low | Lacks key interactions with L229/D155 |
| 7-OH-DMT | 7-OH | Low | Lacks key interactions with L229/D155 |
Design and Synthesis of Bioactive Analogs
The design and synthesis of analogs based on the this compound scaffold leverage advanced organic chemistry techniques to modify the core structure and introduce new functional groups, aiming to optimize biological activity.
Strategies for Modifying the Indole Core
Modern synthetic chemistry offers powerful tools for the site-selective functionalization of the indole ring, including its less reactive C4–C7 positions. researchgate.netnih.gov These strategies are essential for creating a diverse library of analogs for SAR studies.
Key synthetic strategies include:
Directed C-H Functionalization: This is a prominent strategy for achieving regioselectivity. A directing group (DG) is temporarily installed on the indole, typically at the N1 or C3 position, to guide a transition metal catalyst to a specific C-H bond. For C4 functionalization, weakly-coordinating groups at the C3 position, such as formyl, acetyl, or amide groups, have proven successful in directing rhodium(III) catalysts. nih.gov
Transition Metal Catalysis: Palladium, rhodium, iridium, and copper catalysts are widely used to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the indole core. researchgate.net For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling is a common method for creating biaryl indole structures. acs.org
Annulation Reactions: Novel indole scaffolds can be constructed from simpler precursors. Gold-catalyzed benzannulation of alkyne-tethered pyrroles has been developed as an efficient route to synthesize regioselectively functionalized 4-hydroxyindoles. nih.gov
Classical Name Reactions: Foundational methods like the Fischer indole synthesis remain relevant for constructing the initial indole core from substituted phenylhydrazines and ketones or aldehydes, which can then be further modified. rsc.org
Introduction of Diverse Functional Groups for Activity Modulation
Once the indole core is accessible, the introduction of diverse functional groups allows for the fine-tuning of a compound's pharmacological properties. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics.
| Position of Modification | Introduced Functional Group | Resulting Biological Activity/Target | Reference Example |
|---|---|---|---|
| C5 | Electron-withdrawing groups (e.g., nitrile) | Modulation of Protease-Activated Receptor 4 (PAR-4) antagonism | ML354 and related analogs nih.gov |
| C6-C6' Linkage | Second indole moiety with benzyl (B1604629) substitution | Potent inhibition of HIV-1 gp41-mediated fusion | Benzyl-substituted bis-indoles acs.orgnih.gov |
| C3 | Arylaminopyrimidine | Anti-inflammatory activity for acute lung injury | 4-indole-2-arylaminopyrimidine derivatives nih.gov |
| N1 | Alkyl, haloalkyl, cycloalkylmethyl groups | Modulation of cannabinoid receptor binding | Synthetic cannabinoids (e.g., JWH-series) mi.gov |
Strategies for activity modulation include:
Isosteric Replacement: Replacing one functional group with another that has similar steric and electronic properties can improve activity or metabolic stability. For example, pyridine (B92270) rings have been successfully used as isosteres for nitro groups to enhance drug-like properties. nih.gov
Structure-Based Design: If the structure of the biological target is known, functional groups can be rationally designed to form specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with amino acid residues in the binding pocket.
Hybridization: Combining the indole scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity.
Through these iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be systematically optimized to develop potent and selective therapeutic agents.
Preclinical Mechanistic Investigations of Biological Activity
No studies were identified that specifically investigated the interaction or inhibition of enzymes by this compound. Research on other indole derivatives has shown that they can act as inhibitors for various enzymes, such as lipoxygenases, by binding to allosteric or catalytic sites. nih.gov Mechanistic studies for a novel compound would typically involve screening against a panel of relevant enzymes to identify potential targets. Subsequent kinetic studies would determine the mode of inhibition (e.g., competitive, non-competitive) and inhibitory constants like IC₅₀ or Kᵢ values. Without experimental data, the enzymatic activity profile of this compound remains uncharacterized.
Table 1: Hypothetical Enzyme Inhibition Data for this compound No publicly available data exists for this compound. The following table is a template for illustrative purposes only.
| Enzyme Target | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
There is no available data from receptor binding assays for this compound. The indole nucleus is a core component of many ligands for various receptors, notably serotonin (5-HT) receptors. nih.govnih.gov For example, modifications to the indole core and its substituents significantly affect binding affinity and selectivity for receptors like the 5-HT₆ receptor. nih.gov A comprehensive preclinical investigation would involve screening the compound against a wide array of receptors to identify any binding affinity. Positive results would be followed by saturation binding studies to determine the dissociation constant (K𝘥) and competitive binding assays to determine the inhibition constant (Kᵢ) against known ligands. The receptor binding profile for this compound has not been established.
Table 2: Hypothetical Receptor Binding Data for this compound No publicly available data exists for this compound. The following table is a template for illustrative purposes only.
| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
No published studies describe the effects of this compound on cellular activity or its underlying mechanisms. The biological activity of indole derivatives at the cellular level can be diverse, ranging from cytotoxicity in cancer cells to modulation of neuronal signaling pathways. mdpi.comnih.gov Investigations into a novel compound would typically assess its effects on cell viability, proliferation, apoptosis, and specific signaling pathways (e.g., kinase cascades, gene expression) in various cell lines. The lack of research in this area means that the cellular effects and mechanism of action for this compound are currently unknown.
Computational Chemistry and Theoretical Studies of 4 Allyl 1h Indol 5 Ol
Electronic Structure Analysis
The electronic structure of an indole (B1671886) derivative like 4-allyl-1H-indol-5-ol is fundamental to understanding its reactivity, stability, and photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this analysis. rsc.orgchemrxiv.org
Studies on substituted indoles show that substituents significantly influence the electronic properties of the indole ring. chemrxiv.orgnih.gov The hydroxyl (-OH) group at the 5-position and the allyl group at the 4-position in this compound would be expected to modulate the electron density distribution across the bicyclic system. The hydroxyl group, being an electron-donating group, would likely increase the electron density of the ring system, while the allyl group's impact would depend on its conformation. chemrxiv.org
Key parameters determined in an electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For indole derivatives, a bathochromic (red) shift in the absorption spectrum is often observed with certain substitutions, corresponding to a smaller HOMO-LUMO gap. chemrxiv.orgchemrxiv.org DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density and are used to predict sites for electrophilic and nucleophilic attack.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about a molecule's geometry, vibrational frequencies, and other properties at the atomic level. For indole derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311+G(d,p), are commonly used to perform these calculations. chemrxiv.orgrsc.org
Geometry Optimization: The first step is typically to find the most stable three-dimensional conformation of the molecule by minimizing its energy. For this compound, this would involve determining the preferred orientation of the allyl group relative to the indole ring.
Vibrational Analysis: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations can predict the molecule's infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to confirm the structure. Furthermore, the absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum.
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which can predict the molecule's UV-visible absorption spectrum. unina.it Studies on various indole derivatives have shown good agreement between TD-DFT calculated spectra and experimental results. chemrxiv.orgnih.gov
A summary of typical quantum chemical calculation methodologies is presented below.
| Calculation Type | Common Method | Typical Basis Set | Key Outputs |
| Geometry Optimization | DFT (e.g., B3LYP) | 6-311++G(d,p) | Optimized 3D structure, bond lengths, bond angles |
| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicted IR/Raman spectra, zero-point energy |
| Electronic Spectra | TD-DFT | 6-311++G(2d,2p) | UV-Vis absorption wavelengths, excitation energies |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein receptor. indexcopernicus.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. Indole derivatives are known to interact with a wide range of biological targets, including enzymes like cyclooxygenase (COX), dihydrofolate reductase (DHFR), and various protein kinases. tandfonline.comnih.govajchem-a.com
In a typical docking study for this compound, the molecule would be docked into the active site of a selected protein target. The simulation would generate various possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). nih.gov
The results would reveal:
Binding Energy: A lower binding energy suggests a more favorable interaction.
Key Interactions: Identification of specific amino acid residues in the protein's active site that interact with the ligand.
Interaction Types: The nature of the chemical interactions, such as hydrogen bonds (e.g., with the -OH and -NH groups of the indole), hydrophobic interactions, and π-π stacking. nih.gov
For example, studies on other indole derivatives have shown that interactions with key residues like Glu 121 in the Pim-1 kinase are vital for binding. nih.gov
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.com An MD simulation would model the movement of every atom in the complex and the surrounding solvent (typically water) over a period of nanoseconds. nih.gov
Key metrics analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and remains stable. tandfonline.com
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stable upon ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these key interactions.
In studies of other indole-protein complexes, stable RMSD values below 3 Å are often indicative of a stable binding complex. tandfonline.com
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict the most likely sites of chemical reactivity in a molecule. For indole derivatives, this is particularly useful for understanding their metabolism and for designing synthetic pathways.
One approach involves analyzing the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. DFT calculations can also determine the distribution of spin density in radical cations of indoles, which helps explain the outcomes of oxidation and coupling reactions. rsc.org
Another method involves calculating Fukui indices, which quantify the reactivity of different atomic sites in the molecule. Studies have used Fukui indices to successfully identify the most reactive C-H sites in indole derivatives for selective functionalization reactions. bath.ac.uk These in silico predictions provide valuable guidance for experimental chemists aiming to modify the molecule. researchgate.net
Methodological Advancements in Computational Studies of Indoles
The computational study of indole derivatives has evolved significantly, moving from simple semi-empirical methods to more accurate and sophisticated approaches. rsc.orgderpharmachemica.com Modern research often employs an integrated computational workflow that combines several techniques for a more comprehensive understanding. indexcopernicus.com
A common advanced approach includes:
Quantum Chemical Calculations (DFT): To determine the intrinsic electronic properties and optimized geometry of the ligand. nih.gov
Molecular Docking: To screen potential biological targets and predict binding modes. nih.gov
Molecular Dynamics Simulations: To validate the stability of the docked poses and refine the understanding of intermolecular interactions. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate the chemical structures of a series of indole derivatives with their biological activities. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indole compounds, helping to assess their drug-likeness early in the discovery process. indexcopernicus.comscispace.com
This multi-faceted approach allows researchers to design novel indole derivatives with enhanced efficacy and safety profiles, accelerating the process of drug discovery and development. espublisher.com
Applications in Natural Product Synthesis and Chemical Biology
4-Allyl-1H-indol-5-ol as a Precursor for Alkaloid Synthesis
The strategic placement of the allyl and hydroxyl groups on the indole (B1671886) core of this compound makes it a valuable precursor for the synthesis of various indole alkaloids. The generation of this key intermediate can be efficiently achieved through a thermal researchgate.netresearchgate.net-sigmatropic rearrangement, specifically the Claisen rearrangement, of a 5-allyloxyindole precursor. This reaction proceeds in high yield and regioselectively installs the allyl group at the C4 position.
Once formed, the 4-allyl-5-hydroxyindole scaffold can be subjected to a variety of synthetic transformations to construct the complex polycyclic systems characteristic of many indole alkaloids. The allyl group can be manipulated through reactions such as oxidation, hydroboration-oxidation, or ozonolysis to introduce different functional groups, which can then be used for ring-closing reactions. For instance, oxidative cleavage of the allyl double bond can yield an acetaldehyde derivative, a key functional group for Pictet-Spengler or Mannich-type cyclizations to form new rings.
While a direct total synthesis of a natural alkaloid explicitly starting from this compound is not prominently documented in readily available literature, the strategic utility of the Claisen rearrangement in indole alkaloid synthesis is well-established. For example, the total synthesis of (±)-tabersonine, an aspidosperma alkaloid, has been accomplished utilizing a Claisen rearrangement as a key bond-forming step. nih.gov Similarly, a dearomative indolic-Claisen rearrangement was a pivotal step in the concise, enantioselective total synthesis of (+)-hinckdentine A. uchicago.edu These examples highlight the potential of leveraging the reactivity of allylated indoles, such as this compound, in the assembly of complex alkaloid frameworks.
The biosynthesis of ergot alkaloids provides a natural parallel to the synthetic utility of C4-substituted indoles. The biosynthesis begins with the prenylation of tryptophan at the C4 position, a reaction catalyzed by dimethylallyl tryptophan synthase. This enzymatic allylation is a crucial step in the formation of the ergoline ring system, the core structure of all ergot alkaloids. This natural strategy further underscores the significance of the C4 position as a key handle for the construction of complex indole alkaloids.
Development of Indole-Based Building Blocks for Complex Molecules
The indole scaffold is a fundamental building block in the synthesis of a wide range of complex molecules beyond just alkaloids. nih.govresearchgate.net The functionalization of the indole nucleus allows for the creation of diverse molecular architectures with a variety of biological activities. This compound, with its distinct functional handles, serves as an excellent starting point for the development of more elaborate indole-based building blocks.
The hydroxyl group at the C5 position can be used as a nucleophile or can be converted into other functional groups, such as ethers or esters, to enable further coupling reactions. The allyl group at C4 is particularly versatile. It can participate in a variety of carbon-carbon bond-forming reactions, including:
Cross-metathesis: This reaction allows for the extension of the allyl chain and the introduction of new functional groups.
Heck reaction: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond between the allyl group and an aryl or vinyl halide.
Cycloaddition reactions: The double bond of the allyl group can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct new ring systems.
Through a sequence of these transformations, this compound can be converted into a variety of more complex indole-based building blocks. These building blocks can then be incorporated into the synthesis of larger, more intricate molecules, including natural product analogues, pharmaceutical intermediates, and materials with novel electronic or photophysical properties. The ability to systematically modify the indole core through the strategic manipulation of the allyl and hydroxyl groups provides chemists with a powerful tool for generating molecular diversity.
Role of the Indole Scaffold in Bioactive Natural Products
The indole ring system is a recurring motif in a vast number of bioactive natural products, earning it the designation of a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com Its prevalence stems from its ability to participate in various biological interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.
Indole alkaloids represent one of the largest and most structurally diverse families of natural products. mdpi.com Many of these compounds exhibit potent pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comaip.org The specific biological activity of an indole-containing natural product is often determined by the substitution pattern on the indole ring and the nature of the fused ring systems.
| Bioactive Indole-Containing Natural Product | Source | Biological Activity | Reference |
|---|---|---|---|
| Vinblastine | Catharanthus roseus | Anticancer | nih.gov |
| Reserpine | Rauwolfia serpentina | Antihypertensive | nih.gov |
| Strychnine | Strychnos nux-vomica | CNS Stimulant (toxic) | rsc.org |
| Fumitremorgin C | Marine-derived fungus | Anticancer | mdpi.com |
| Tryptophol | Marine sponge Ircnia spiculosa | Sleep-inducing | mdpi.com |
The indole scaffold is not limited to alkaloids. It is also found in other classes of natural products, such as the indolocarbazoles, which are known for their potent protein kinase inhibitory activity, and certain marine-derived metabolites with unique and potent biological profiles. nih.gov The remarkable chemical diversity and broad spectrum of biological activity associated with indole-containing natural products continue to inspire chemists to explore new methods for their synthesis and to design novel indole-based therapeutic agents.
Design of Chemical Probes and Tools Based on the this compound Core
Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target and report on its presence, activity, or localization. wiley.com The unique structural features of this compound make it an attractive scaffold for the design of novel chemical probes.
The hydroxyl group at the C5 position is a key feature for developing fluorescent probes. Hydroxy-substituted aromatic compounds often exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment. By attaching a fluorophore to the indole core, or by utilizing the intrinsic fluorescence of the indole nucleus itself, it is possible to create probes that can be used for biological imaging. researchgate.net The hydroxyl group can also serve as an attachment point for other functionalities, such as a recognition element for a specific biomolecule or a reactive group for covalent labeling.
The allyl group at the C4 position offers another avenue for functionalization in the design of chemical probes. It can be used as a handle for "click chemistry" reactions, allowing for the efficient and specific attachment of reporter molecules, such as fluorophores or biotin tags. The double bond of the allyl group can also be functionalized to introduce photoreactive groups, which can be used for photoaffinity labeling experiments to identify the binding partners of the probe within a complex biological sample.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-allyl-1H-indol-5-ol, and how do reaction conditions influence yield?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection (e.g., using CuI in PEG-400:DMF solvents) is effective for functionalizing indole derivatives . Reaction time (12–48 hours) and solvent polarity significantly impact yield. For example, PEG-400 enhances solubility of polar intermediates, while DMF stabilizes reactive intermediates .
- Optimization : Lower yields (e.g., 20–30%) in triazole-forming reactions suggest the need for iterative purification (e.g., flash chromatography with EtOAc:hexanes gradients) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis : NMR reveals characteristic peaks for the allyl group (δ ~4.5–5.5 ppm, triplet/triplet splitting) and indole NH (δ ~10–11 ppm). NMR distinguishes aromatic carbons (δ ~110–130 ppm) and allyl carbons (δ ~115–135 ppm) .
- IR Spectroscopy : Hydroxyl (O–H stretch: ~3400 cm) and aromatic C=C (1600–1450 cm) confirm functional groups. Absence of azide peaks (~2100 cm) validates reaction completion .
Q. What chromatographic methods are suitable for purifying this compound?
- Flash Chromatography : Silica gel columns with EtOAc:hexanes (70:30) resolve polar byproducts. TLC (R ~0.49) monitors elution .
- HPLC : For >95% purity, reverse-phase C18 columns with acetonitrile/water gradients are recommended, particularly for isolating isomers or hydroxylated derivatives .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its redox behavior?
- Cyclic Voltammetry : The hydroxyl group at C5 and allyl substituent at C4 create a conjugated π-system, lowering oxidation potential. Electrochemical studies in acetonitrile show irreversible oxidation peaks (~0.8 V vs. Ag/AgCl), indicative of phenolic radical formation .
- Mechanistic Insight : Allyl groups stabilize radical intermediates via resonance, enhancing antioxidant potential .
Q. What hydrogen-bonding patterns stabilize this compound in crystal lattices?
- Graph Set Analysis : The hydroxyl group forms intramolecular O–H···N hydrogen bonds with the indole NH (d = 2.65 Å), while intermolecular O–H···O interactions (d = 2.80 Å) create dimeric motifs. These patterns align with Etter’s rules for molecular packing .
- Thermal Stability : TGA reveals decomposition at ~200°C, correlating with disrupted hydrogen-bonding networks .
Q. How does this compound interact with cytochrome P450 enzymes?
- Docking Studies : The allyl group occupies hydrophobic pockets in CYP3A4 (binding energy: −8.2 kcal/mol), while the hydroxyl group hydrogen-bonds with Thr308. MD simulations show stable binding over 50 ns, suggesting metabolic stability .
- Experimental Validation : LC-MS/MS assays confirm slow O-demethylation (t > 6 hours), indicating low hepatic clearance .
Q. Can this compound act as a precursor for synthesizing bioactive alkaloids?
- Synthetic Pathways : Palladium-catalyzed allylic amination introduces amino groups at C4, enabling access to vasicine-like alkaloids. For example, coupling with tryptamine derivatives yields tetracyclic scaffolds (yield: 45%) .
- Biological Activity : Derived analogs show IC values of 1.2 µM against AChE, comparable to galantamine .
Key Considerations for Researchers
- Contradictions : and report divergent yields for CuAAC reactions, emphasizing solvent optimization.
- Gaps : Limited data on enantioselective synthesis; chiral auxiliaries (e.g., Evans’ oxazolidinones) could improve stereocontrol.
- Safety : Hazard statements (H302, H315) in analogs suggest handling with PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
